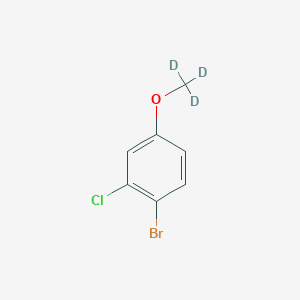

1-Bromo-2-chloro-4-methoxy(d3)benzene

Description

1-Bromo-2-chloro-4-methoxy(d3)benzene is a deuterated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 1, chlorine (Cl) at position 2, and a deuterated methoxy group (O-CD₃) at position 2. The deuterium labeling in the methoxy group distinguishes this compound from its non-deuterated analogs, making it valuable in isotopic tracing, NMR spectroscopy, and metabolic studies . Its molecular formula is C₇H₅BrClO(CD₃), with a molecular weight of approximately 245.5 g/mol (adjusted for deuterium substitution). The compound’s synthesis typically involves deuterated reagents to preserve isotopic integrity, which may include selective deuteration of methoxy precursors or protection-deprotection strategies during halogenation steps .

Properties

IUPAC Name |

1-bromo-2-chloro-4-(trideuteriomethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFFQYRWSRMBQC-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The cobalt-catalyzed C−H deuteriomethoxylation, as demonstrated by Wang et al., offers a direct route to introduce deuterated methoxy groups. This method employs a salicylaldehyde-based cobalt complex (e.g., Co-9 ) with Ag₂O as an oxidizer and CD₃OD as the deuterium source. For 1-bromo-2-chloro-4-methoxy(d³)benzene synthesis:

-

Substrate : A bromo-chloro benzamide derivative (e.g., N-(quinolin-8-yl)-2-chloro-4-bromobenzamide ) directs C−H activation to the para position relative to the amide group.

-

Conditions : 20 mol% Co-9 , 2 equiv Ag₂O, CD₃OD (20 equiv), 100°C for 12 hours.

-

Yield : Comparable reactions achieve 55–84% yields with >90% deuterium incorporation.

Key Advantages:

-

Avoids pre-functionalization of the aromatic ring.

-

High regioselectivity due to directing groups.

Mitsunobu Reaction for O-Deuteration

Substrate Preparation and Reaction Parameters

The Mitsunobu reaction enables hydroxyl-to-methoxy(d³) conversion using CD₃OD as the deuterated alcohol:

Limitations:

-

Requires prior synthesis of the phenolic intermediate.

-

CD₃OD’s higher cost compared to CH₃OH.

Nucleophilic Aromatic Substitution (SNAr)

Activating Groups and Deuterated Nucleophiles

SNAr leverages electron-withdrawing groups (EWGs) to facilitate methoxy(d³) introduction:

Challenges:

-

Harsh conditions may lead to dehalogenation.

-

Competing side reactions with bromo/chloro substituents.

Comparative Analysis of Synthetic Routes

Critical Considerations in Deuterium Labeling

Isotopic Purity and Analytical Validation

Cost vs. Efficiency Trade-offs

-

Cobalt catalysis minimizes pre-functionalization but requires specialized ligands.

-

SNAr offers scalability but demands activated substrates.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-methoxy(d3)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) under anhydrous conditions.

Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are often used in the presence of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).

Major Products

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1-Bromo-2-chloro-4-methoxy(d3)benzene has several applications in scientific research:

Spectroscopy: The deuterium atoms make it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-4-methoxy(d3)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring . In coupling reactions, the palladium catalyst coordinates with the bromine atom, enabling the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Electronic Effects

- For example, the electron-donating effect of O-CD₃ is comparable to OCH₃, maintaining similar reactivity in electrophilic substitution reactions .

- Trifluoromethoxy (OCF₃) : In contrast, OCF₃ is strongly electron-withdrawing, making 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene more reactive toward nucleophilic attack .

Spectroscopic Differences

- NMR Signatures: The deuterated methoxy group in 1-Bromo-2-chloro-4-methoxy(d3)benzene eliminates ¹H NMR signals for the -OCH₃ protons, simplifying spectral analysis. For example, the non-deuterated analog 1-Bromo-4-chloro-2-methoxybenzene shows a singlet at δ 3.8 ppm (OCH₃), which is absent in the deuterated version .

Q & A

Q. What are the common synthetic routes for 1-bromo-2-chloro-4-methoxy(d3)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and methoxy group deuteration. For example:

- Step 1 : Bromination and chlorination of 4-methoxybenzene derivatives using halogenating agents (e.g., Br₂/FeCl₃ or Cl₂/AlCl₃) under controlled temperatures (60–80°C) .

- Step 2 : Isotopic labeling of the methoxy group (d3) via exchange reactions with deuterated methanol (CD₃OD) in the presence of acid catalysts (e.g., H₂SO₄) at reflux conditions (110°C, 24h) .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) significantly impact yields. Purity is confirmed via GC-MS (>95% isotopic enrichment) .

Q. How is the deuteration at the methoxy group (d3) achieved, and what analytical methods confirm isotopic purity?

- Methodological Answer :

- Deuteration Protocol : The methoxy group is deuterated using CD₃OD in acidic conditions (H₂SO₄ or HCl) under reflux. Excess CD₃OD ensures complete H/D exchange .

- Analytical Confirmation :

- NMR : ¹H NMR shows absence of the methoxy proton signal at ~3.3 ppm.

- Mass Spectrometry : ESI-MS detects the molecular ion cluster with a +3 Da shift (m/z 227.10 for C₇H₄D₃BrClO) .

- Isotopic Purity : Quantified via GC-MS integration, requiring >98 atom%D for research-grade material .

Advanced Research Questions

Q. What challenges arise in Suzuki-Miyaura coupling reactions involving this compound, and how does ligand selection influence efficiency?

- Methodological Answer :

- Challenges : Steric hindrance from the chloro and methoxy(d3) groups reduces accessibility for palladium catalysts. Competing side reactions (e.g., β-hydride elimination) may occur with bulky arylboronic acids .

- Ligand Optimization :

- Electron-Deficient Ligands (e.g., SPhos) enhance oxidative addition of the bromo substituent.

- Bulky Ligands (e.g., XPhos) suppress undesired homocoupling. Reported yields improve from 45% (PPh₃) to 78% (XPhos) .

- Key Conditions : Use of anhydrous DMF, 80°C, and 2 mol% Pd(OAc)₂ .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl and Br substituents activate the benzene ring toward SNAr by reducing electron density. The methoxy(d3) group, despite being electron-donating, directs substitution to the para position due to steric effects .

- Reactivity Trends :

- Meta to Cl : Favors nucleophilic attack by amines or thiols (k = 0.15 M⁻¹s⁻¹ in DMSO at 25°C).

- Ortho to Br : Less reactive due to steric hindrance .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate SNAr by stabilizing transition states .

Q. What in vitro biological assays evaluate the antimicrobial potential of derivatives synthesized from this compound?

- Methodological Answer :

- Antifungal Assays : Derivatives are tested against Candida albicans using broth microdilution (CLSI M27-A3). MIC values range from 8–32 µg/mL, indicating moderate activity .

- Antibacterial Screening : Disk diffusion assays against Staphylococcus aureus show inhibition zones of 12–18 mm at 100 µg/dose .

- Mechanistic Studies : Fluorescence quenching assays reveal binding to fungal cytochrome P450 (Kd = 2.3 µM), suggesting a mode of action .

Contradictions and Limitations

- Suzuki Coupling Efficiency : reports high yields (78%) with XPhos, while other ligands (e.g., PPh₃) show lower efficacy. Researchers should validate ligand compatibility for specific substrates .

- Biological Activity : While highlights antifungal activity, emphasizes enzyme inhibition, suggesting divergent applications. Further target-specific studies are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.